![molecular formula C18H21FN4O2 B2586571 N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380059-06-1](/img/structure/B2586571.png)
N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential in the field of medicinal chemistry. This compound is also known as FMP-1 and has shown promising results in various scientific research applications.
Mécanisme D'action
FMP-1 works by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. FMP-1 has also been found to have neuroprotective effects by inhibiting the activity of enzymes and receptors that are involved in the development of Alzheimer's and Parkinson's disease.
Effets Biochimiques Et Physiologiques
FMP-1 has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. FMP-1 has also been found to have neuroprotective effects by inhibiting the activity of enzymes and receptors that are involved in the development of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FMP-1 has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, FMP-1 has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle.
Orientations Futures
There are several future directions for the study of FMP-1. One future direction is to further investigate its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, further studies can be conducted to optimize the synthesis method of FMP-1 and to develop more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
The synthesis of FMP-1 involves the reaction of 4-fluorobenzylamine with 5-methyl-2-chloropyrimidine in the presence of a base to form the intermediate N-(4-fluorobenzyl)-5-methyl-2-chloropyrimidin-4-amine. This intermediate is then coupled with 1-piperidinecarboxylic acid, 4-(2,4-dimethoxyphenyl)-2,6-dimethylpyridine, and diisopropylcarbodiimide to form the final product, N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.
Applications De Recherche Scientifique
FMP-1 has been extensively studied for its potential in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. FMP-1 has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors. It has also been found to have neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-20-17(21-11-13)25-16-6-8-23(9-7-16)18(24)22-12-14-2-4-15(19)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPULPZNGASGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)
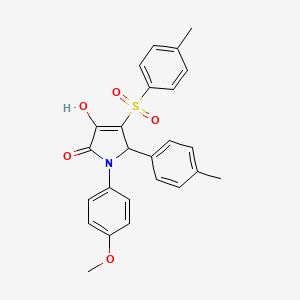
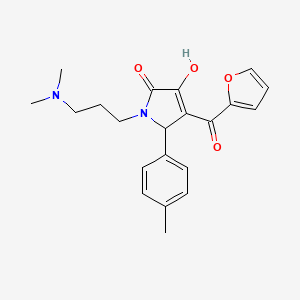

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
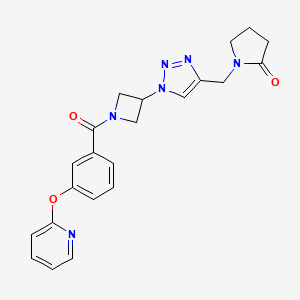
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
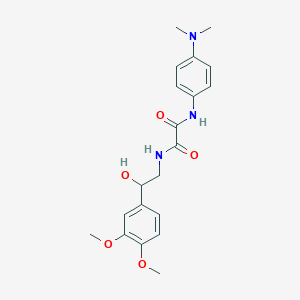
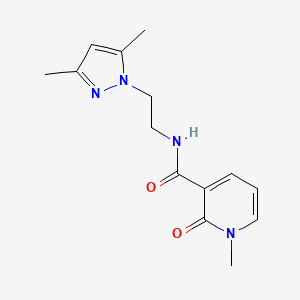
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)